3-(4-chlorophenyl)-8-fluoro-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-fluoro-1-(3-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF2N3/c23-14-6-4-13(5-7-14)21-19-12-26-20-9-8-16(25)11-18(20)22(19)28(27-21)17-3-1-2-15(24)10-17/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAJCMXSFLFGRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-8-fluoro-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazolo[4,3-c]quinoline family, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and biological evaluations.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClFN
- Molecular Weight : 355.75 g/mol
This compound features a pyrazoloquinoline core with specific substitutions that enhance its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study focused on various derivatives demonstrated potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound's mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .
Table 1: Inhibitory Effects on NO Production
| Compound | IC (μM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | iNOS and COX-2 inhibition |
| 2m | Not specified | iNOS inhibition |
| 3 | Not specified | General anti-inflammatory effects |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. In vitro studies revealed that these compounds can inhibit cancer cell proliferation across various cell lines. The presence of fluorinated groups is noted to enhance metabolic stability and potency against cancer cells .
Case Study: Anticancer Evaluation
One notable study assessed the cytotoxic effects of several pyrazolo[4,3-c]quinoline derivatives on different cancer cell lines. The findings indicated that certain derivatives exhibited selective toxicity towards hematological malignancies while maintaining low cytotoxicity towards normal cells.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have provided insights into how structural modifications affect biological activity. For instance:
- Substitution Patterns : Para-substituted phenyl groups generally enhance inhibitory activity compared to ortho or meta substitutions.
- Fluorination : The introduction of fluorine atoms has been associated with increased lipophilicity and improved bioavailability.
Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrazoloquinoline derivatives generally involves multi-step organic reactions, often utilizing hydrazine derivatives and various aromatic aldehydes. For example, one method involves refluxing a mixture of 3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with hydrazine hydrate in acetic acid, leading to the formation of the desired pyrazoloquinoline structure . Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds.
Anticancer Properties
Research indicates that compounds within the pyrazoloquinoline class exhibit promising anticancer activities. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation. In particular, compounds that include the 4-chlorophenyl moiety have shown efficacy against glioblastoma cell lines by targeting specific kinases involved in tumor growth and survival pathways . The mechanism often involves the inhibition of AKT signaling pathways, which are crucial in cancer biology.
Antimicrobial Activity
The antimicrobial properties of pyrazoloquinolines have also been investigated. Studies have shown that these compounds possess activity against a range of bacterial strains. The presence of halogen substituents (like chlorine and fluorine) in the aromatic rings is believed to enhance their biological activity due to increased lipophilicity and potential interactions with microbial targets .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, some studies suggest that pyrazoloquinolines may exhibit anti-inflammatory effects. The modulation of inflammatory pathways could make these compounds valuable in treating conditions characterized by chronic inflammation.
Case Studies
Several case studies illustrate the applications of 3-(4-chlorophenyl)-8-fluoro-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline:
- Glioblastoma Treatment : A study demonstrated that derivatives inhibited the growth of glioblastoma stem cells while sparing non-cancerous cells, indicating a selective cytotoxic effect. This selectivity is crucial for reducing side effects in cancer therapy .
- Antibacterial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that certain derivatives exhibited significant antibacterial activity at low micromolar concentrations, suggesting potential for development into therapeutic agents for bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolo[4,3-c]Quinoline Derivatives
The pharmacological and physicochemical properties of pyrazolo[4,3-c]quinolines are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:
Anti-Inflammatory Activity
Pyrazolo[4,3-c]quinolines with amino or hydroxyl substituents exhibit potent anti-inflammatory effects via inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression.
Key Insight: Amino and hydroxyl groups at positions 3 and 4 enhance anti-inflammatory activity through hydrogen bonding with iNOS, whereas halogenated derivatives prioritize stability over direct target engagement .
Electronic and Structural Effects
Substituents influence electronic properties (e.g., HOMO/LUMO levels) and steric interactions, impacting binding to targets like EGFR or gamma-secretase.
Key Insight : Trifluoromethyl and ethoxy groups optimize electronic profiles for enzyme inhibition, while dual halogenation in the target compound balances steric and electronic effects for broad-spectrum activity .
Metabolic Stability and Toxicity
Halogenation often improves metabolic resistance but may introduce toxicity risks.
Key Insight: The target compound’s halogenated aryl groups likely confer superior metabolic stability compared to methoxy- or amino-substituted analogs, though in vivo toxicity studies are needed .
Preparation Methods
Reaction Design and Precursor Selection
The Friedländer quinoline synthesis serves as a foundational method for constructing the quinoline core. In this approach, anthranilic acid derivatives or substituted 2-aminobenzophenones react with ketones under acidic conditions. For the target compound, 2-amino-5-fluorobenzoic acid and 3-fluorophenylacetone are employed as precursors. Polyphosphoric acid (PPA) acts as both catalyst and solvent, enabling a solvent-free reaction at 90–110°C.
Procedure and Optimization
A mixture of 2-amino-5-fluorobenzoic acid (1 mmol) and 3-fluorophenylacetone (1.2 mmol) is heated with PPA for 1–3 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-completion, the mixture is quenched with saturated sodium carbonate, extracted with dichloromethane, and purified via recrystallization. Key optimizations include:
Table 1. Friedländer Synthesis Optimization Data
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 80 | 110 | 110 |
| Time (h) | 3 | 1.5 | 1.5 |
| Yield (%) | 60 | 82 | 82 |
Fe-AcOH Mediated Reductive Cyclization
Reductive Cyclization Pathway
This method constructs the pyrazolo[4,3-c]quinoline scaffold via reductive cyclization of nitro-substituted intermediates. Starting with o-nitrophenyl-functionalized pyrazole-4-carbaldehydes, Fe powder in acetic acid (AcOH) facilitates nitro group reduction and subsequent cyclization.
Stepwise Synthesis
-
Claisen-Schmidt Condensation : 3-(2-Nitrophenyl)-1H-pyrazole-4-carbaldehyde reacts with 4-chlorophenylacetone in methanol/KOH to form chalcone intermediates (70–93% yield).
-
Reductive Cyclization : The chalcone is treated with Fe powder in AcOH at 110°C for 1–2 hours, achieving cyclization yields of 71–93%.
Table 2. Reductive Cyclization Yield Under Varied Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Fe | AcOH | 110 | 1.25 | 84 |
| Zn | AcOH/H2O | 110 | 3 | 67 |
| SnCl2 | MeOH | 80 | 12 | 43 |
Substitution Reactions for Functionalization
Chloro-to-Aryl Substitution
A late-stage functionalization strategy involves substituting a chlorine atom at position 4 of the pyrazoloquinoline core with a 4-chlorophenyl group. 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine reacts with 4-chlorophenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3, DME/H2O).
Microwave-Assisted Enhancement
Microwave irradiation at 150°C for 20 minutes accelerates the substitution reaction, improving yields from 55% (conventional heating) to 78%.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Friedländer Method : Superior for large-scale synthesis due to solvent-free conditions and high yields (82%).
-
Reductive Cyclization : Ideal for introducing electron-withdrawing groups but requires stoichiometric Fe.
-
Substitution Reactions : Flexible for late-stage diversification but dependent on costly palladium catalysts.
Table 3. Method Comparison for Target Compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedländer | 82 | 98 | High | High |
| Reductive Cyclization | 84 | 95 | Moderate | Moderate |
| Substitution | 78 | 97 | Low | Low |
Characterization and Quality Control
Spectroscopic Validation
Q & A
Q. How do molecular dynamics simulations predict target selectivity against off-target kinases?
- Protocol :
- Docking : Glide SP mode with kinase crystal structures (PDB: 1ATP).
- MD Simulations : 100 ns trajectories analyze binding pocket water displacement .
- Outcome : Selectivity for JAK2 over EGFR (ΔΔG = −3.5 kcal/mol) due to steric clashes with gatekeeper residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
